4,6-二羟基香豆素

描述

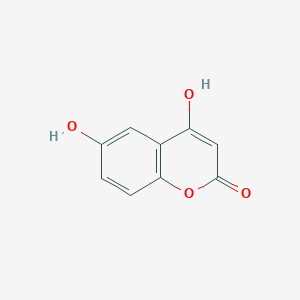

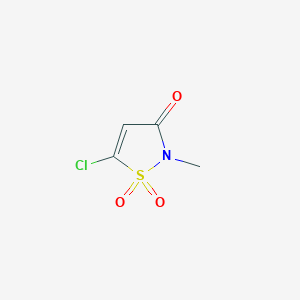

4,6-Dihydroxycoumarin is a useful research compound. Its molecular formula is C9H6O4 and its molecular weight is 178.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,6-Dihydroxycoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dihydroxycoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

自由基检测的荧光探针

二羟基香豆素已被用作高选择性荧光探针,用于检测和定量测定水溶液中的自由基,例如 4-羟基-TEMPO .

杂环化合物的合成

这些化合物是多组分反应中合成各种复杂杂环骨架的重要起始原料 .

药理性质

香豆素衍生物表现出明显的药理性质和治疗潜力,特别是作为抗凝血灭鼠剂和抗血栓剂 .

生物分子的荧光标记

它们在荧光标记中起着关键作用,这对研究生物过程和结构至关重要 .

金属离子检测

微环境极性检测

作用机制

Target of Action

4,6-Dihydroxycoumarin, also known as esculetin, is a major active ingredient in traditional Chinese medicine . It primarily targets enzymes such as hyaluronidase and collagenase, preserving the integrity of the perivascular connective tissue . It also interacts with the HO• radical, which is involved in various biochemical reactions .

Mode of Action

The interaction of 4,6-Dihydroxycoumarin with its targets results in significant changes. For instance, it inhibits catabolic enzymes, thus preserving the integrity of the perivascular connective tissue . It also reacts with the HO• radical, leading to the formation of various products .

Biochemical Pathways

The biosynthesis of 4,6-Dihydroxycoumarin involves several enzymes, including phenylalanine ammonia-lyase (PAL), 4-Coumarate: Coenzyme A Ligase (4CL), and p-coumaroyl CoA 2’-hydroxylase (C2’H) . The compound also affects the oxidative processes of coumarins, where cytochrome P450 acts as an inducer .

Pharmacokinetics

It is known that coumarins, including 4,6-dihydroxycoumarin, undergo hepatic metabolism, where cytochrome p450 plays a crucial role . This process can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

The action of 4,6-Dihydroxycoumarin at the molecular and cellular levels results in various effects. For instance, it has been found to decrease the proliferation and viability of HepG2 hepatocellular carcinoma cells . It also influences the expression of certain genes, such as Ki-67, MMP-2, and MMP-9 .

Action Environment

The action, efficacy, and stability of 4,6-Dihydroxycoumarin can be influenced by various environmental factors. For instance, advanced oxidative processes (AOPs), which are radical reactions of toxic contaminants with environmental free radicals, can lead to the degradation of 4,6-Dihydroxycoumarin . This highlights the importance of the aqueous environment in the chemical fate of toxins .

生化分析

Biochemical Properties

4,6-Dihydroxycoumarin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as phenylalanine ammonia-lyase (PAL), 4-coumarate: Coenzyme A Ligase (4CL), and p-coumaroyl CoA 2’-hydroxylase (C2’H), which are involved in the biosynthesis of coumarins . These interactions are crucial for the formation of coumarin derivatives, which exhibit various biological activities. Additionally, 4,6-Dihydroxycoumarin has been shown to exhibit antioxidant properties by scavenging free radicals through mechanisms such as Hydrogen Atom Transfer (HAT) and Sequential Proton Loss followed by Electron Transfer (SPLET) .

Cellular Effects

4,6-Dihydroxycoumarin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the HDAC1-Sp1-FOSL2 signaling axis, which plays a role in breast cancer therapy . By inhibiting the deacetylase activity of HDAC1 on Sp1, 4,6-Dihydroxycoumarin decreases FOS-like antigen 2 (FOSL2) mRNA levels, thereby impacting cell proliferation and metastasis. Furthermore, it has been shown to modulate the expression of genes involved in oxidative stress response, contributing to its antioxidant effects .

Molecular Mechanism

At the molecular level, 4,6-Dihydroxycoumarin exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit enzymes such as HDAC1, leading to changes in gene expression and cellular function . The compound’s antioxidant activity is primarily mediated through its ability to scavenge free radicals via HAT and SPLET mechanisms . Additionally, 4,6-Dihydroxycoumarin interacts with proteins involved in the biosynthesis of coumarins, facilitating the formation of biologically active derivatives .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dihydroxycoumarin have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 4,6-Dihydroxycoumarin exhibits stable antioxidant activity over time, with minimal degradation . Long-term exposure to the compound has been associated with sustained modulation of gene expression and cellular metabolism, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of 4,6-Dihydroxycoumarin vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased antioxidant activity and modulation of gene expression . At high doses, 4,6-Dihydroxycoumarin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful consideration of dosage is essential for its therapeutic use.

Metabolic Pathways

4,6-Dihydroxycoumarin is involved in various metabolic pathways, particularly in the biosynthesis of coumarins. It interacts with enzymes such as PAL, 4CL, and C2’H, which are crucial for the formation of coumarin derivatives . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s biological activities. Additionally, 4,6-Dihydroxycoumarin has been shown to modulate the expression of genes involved in oxidative stress response, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of 4,6-Dihydroxycoumarin within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with proteins involved in its transport, leading to its accumulation in specific cellular compartments . These interactions influence the localization and activity of 4,6-Dihydroxycoumarin, contributing to its biological effects.

Subcellular Localization

4,6-Dihydroxycoumarin exhibits specific subcellular localization, which is crucial for its activity and function. The compound is known to localize in cellular compartments such as the cytoplasm and mitochondria, where it exerts its antioxidant effects . Additionally, post-translational modifications and targeting signals play a role in directing 4,6-Dihydroxycoumarin to specific organelles, further influencing its biological activity.

属性

IUPAC Name |

4,6-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMYACLDZGAWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715656 | |

| Record name | 4,6-Dihydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-75-7 | |

| Record name | 4,6-Dihydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of discovering a new biscoumarin in Guazuma tomentosa roots?

A1: Biscoumarins, like the newly discovered one in Guazuma tomentosa roots [], represent a class of naturally occurring compounds with potential medicinal properties. Identifying new biscoumarins adds to the library of potential therapeutic agents. Further research on their biological activity, structure-activity relationships, and mechanisms of action could lead to developing new drugs for various diseases.

Q2: How does the research on coumarin formation by Trichosporon asahii relate to understanding the biosynthesis of 4,6-dihydroxycoumarin?

A2: While the research paper doesn't directly investigate 4,6-dihydroxycoumarin biosynthesis [], it sheds light on how microorganisms can contribute to the formation of coumarin compounds. Understanding the enzymatic pathways used by Trichosporon asahii to degrade aromatic oil components into coumarins could provide insights into the broader biosynthesis of related compounds, potentially including 4,6-dihydroxycoumarin, in other organisms. This knowledge could be valuable for developing biotechnological approaches to producing these compounds for research or pharmaceutical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1493836.png)

![3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1493837.png)

![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1493838.png)

![Tert-butyl 4-[2-oxo-2-(propylamino)ethoxy]piperidine-1-carboxylate](/img/structure/B1493857.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1493858.png)

![{2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethyl}amine hydrochloride](/img/structure/B1493860.png)

![[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride](/img/structure/B1493869.png)